molecular formula C16H13N3O2S B2626686 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 690645-51-3

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No. B2626686
CAS RN: 690645-51-3
M. Wt: 311.36
InChI Key: CYNWBJIDJFQIFE-UHFFFAOYSA-N
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Description

“2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, allowing them to inhibit the replication of both bacterial and cancer cells .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide”, often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a bioisostere of pyrimidine . This heterocyclic ring is connected with a methoxy group and a benzamide group .


Chemical Reactions Analysis

The formation of the 4-nitro isomer in this case can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Research on heterocyclic compounds like benzothiazoles and thiadiazoles highlights their significance in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for various pharmacological applications, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory activities. Their ability to interact with biological systems through different mechanisms makes them valuable scaffolds for drug development (Pluta, Morak-Młodawska, & Jeleń, 2011).

Organic Optoelectronics

The review of benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole-based materials for organic optoelectronics reveals their potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The synthetic pathways and computational studies suggest a promising future in optoelectronic applications for these materials (Teck Lip Dexter Tam & Jishan Wu, 2015).

Pharmacological Properties and Applications

Studies on compounds with structures similar to 2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide explore their wide-ranging pharmacological properties. For instance, quinazoline derivatives, known for their biological activities, serve as an inspiration for creating potential medicinal agents by introducing bioactive moieties to their nucleus, reflecting the structural and functional versatility of similar compounds (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Advanced Oxidation Processes

The study on advanced oxidation processes (AOPs) for degrading contaminants highlights the importance of understanding the chemical behavior of complex molecules in environmental applications. Although not directly related, this research context underscores the significance of chemical studies in addressing environmental contamination and the potential for similar compounds to be studied in this regard (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Future Directions

The future directions for research on “2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide” and similar compounds could involve further exploration of their potential as antitumor agents . Additionally, more studies could be conducted to better understand their mechanism of action and to optimize their synthesis process .

properties

IUPAC Name

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)15(20)18-16-17-14(19-22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNWBJIDJFQIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

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